1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane]
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Overview
Description
1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxane] is a heterocyclic compound with a unique spiro structureThe compound has a molecular formula of C15H17NO2 and a molecular weight of 243.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxane] typically involves the reaction of carbazole derivatives with dioxane under specific conditions. One common method includes the hydrogenation of tetrahydrocarbazole in the presence of a catalyst such as palladium or platinum. The reaction is usually carried out in an alcohol or ester solvent at temperatures ranging from room temperature to 80°C .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production involves standard organic synthesis techniques and purification processes to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other spiro compounds.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often retain the spiro structure and exhibit unique chemical properties .
Scientific Research Applications
1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxane] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxane] involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are ongoing, and it is believed to exert its effects through modulation of enzyme activities and receptor binding .
Comparison with Similar Compounds
Similar Compounds
1,2,3,9-Tetrahydro-4H-carbazole-4-one: A similar compound with a different spiro structure.
1,2,3,4-Tetrahydrocarbazole: Another related compound used in various chemical syntheses
Uniqueness
1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxane] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[1,2,4,9-tetrahydrocarbazole-3,2'-1,3-dioxane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-5-13-11(4-1)12-10-15(7-6-14(12)16-13)17-8-3-9-18-15/h1-2,4-5,16H,3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKSPGYNFRHKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCC3=C(C2)C4=CC=CC=C4N3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857441 |
Source
|
Record name | 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352305-19-1 |
Source
|
Record name | 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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